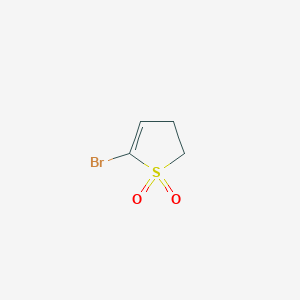

5-Bromo-2,3-dihydrothiophene 1,1-dioxide

描述

Significance of Cyclic Sulfone Frameworks in Contemporary Organic Synthesis Research

The significance of these frameworks is multifaceted:

Precursors to Conjugated Dienes: Substituted 2,5-dihydrothiophene (B159602) 1,1-dioxides (3-sulfolenes) are renowned as stable, solid sources of often volatile 1,3-dienes. Through a thermally induced cheletropic elimination, they readily extrude sulfur dioxide (SO₂) to generate dienes in situ for use in cycloaddition reactions like the Diels-Alder reaction. wikipedia.org This method provides a safe and controlled way to handle dienes that are gaseous at room temperature. wikipedia.org

Solvents and Industrial Chemicals: The fully saturated analog of dihydrothiophene 1,1-dioxide, known as sulfolane (B150427), is a stable, polar aprotic solvent. It is widely used in the petrochemical industry for the extraction of aromatic compounds from hydrocarbon streams. wikipedia.org

Core Structural Elements in Biologically Active Molecules: The cyclic sulfone motif is increasingly recognized as a key structural element in the design of molecules for medicinal chemistry. researchgate.net Compounds incorporating a cyclic sulfone core have been investigated for a range of biological activities, including as anti-inflammatory, anticancer, and HIV-1 protease inhibitory agents. researchgate.net

Versatile Synthetic Intermediates: The chemical properties of the sulfone group allow for a wide array of chemical transformations. The protons on the carbons alpha to the sulfonyl group are acidic and can be removed to form carbanions, enabling alkylation and other functionalization reactions. researchgate.net

Overview of Halogenated Dihydrothiophene 1,1-Dioxides as Synthetic Intermediates

The introduction of a halogen atom, such as bromine, onto the dihydrothiophene 1,1-dioxide scaffold significantly enhances its utility as a synthetic intermediate. Halogenated derivatives like 5-Bromo-2,3-dihydrothiophene 1,1-dioxide serve as versatile building blocks because the halogen acts as a reactive handle for a variety of subsequent chemical transformations.

The presence of the bromine atom provides a site for nucleophilic substitution reactions, where the bromine is replaced by other functional groups. This reactivity allows for the facile introduction of diverse structural motifs. Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, enabling the formation of new carbon-carbon bonds. researchgate.net This is a powerful strategy for constructing more complex molecular architectures.

Research has demonstrated that the bromination of the dihydrothiophene 1,1-dioxide ring can be achieved selectively, yielding specific isomers that are valuable for targeted syntheses. vt.edu For instance, compounds like 3,4-dibromotetrohydrothiophene-1,1-dioxide can be dehydrobrominated to produce the highly reactive thiophene-1,1-dioxide, a potent dienophile and building block. wikipedia.org The unique combination of the stable sulfone group and the reactive C-Br bond makes halogenated dihydrothiophene 1,1-dioxides, including the titular this compound, powerful and adaptable intermediates for constructing complex organic molecules for applications in materials science and pharmaceutical development.

Chemical Data for this compound

| Property | Value |

| CAS Number | 56879-03-9 |

| Molecular Formula | C₄H₅BrO₂S |

| Molecular Weight | 197.05 g/mol |

| Density | 1.952 g/cm³ |

| Boiling Point | 366.12 °C at 760 mmHg |

| Flash Point | 175.22 °C |

Data sourced from Chemsrc. chemsrc.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIQTIKATBUZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560704 | |

| Record name | 5-Bromo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56879-03-9 | |

| Record name | Thiophene, 5-bromo-2,3-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56879-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Bromo 2,3 Dihydrothiophene 1,1 Dioxide

Nucleophilic Substitution Reactions at the Bromine Atom

No specific experimental data is available in the current literature for the following subsections.

Reactions with Organometallic Reagents (e.g., Organolithium, Grignard, Organocopper)

Research is required to determine the outcomes of reactions between 5-Bromo-2,3-dihydrothiophene 1,1-dioxide and common organometallic reagents. Key areas for investigation would include the competition between direct substitution (SN2), allylic rearrangement (SN2'), and deprotonation/elimination, particularly with strongly basic reagents like organolithiums and Grignards. The utility of softer nucleophiles, such as organocuprates, for achieving selective substitution would also need to be explored.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines has not been reported. Future studies would need to establish the conditions (e.g., temperature, solvent, presence of a base) required for substitution and to characterize the resulting 5-amino-2,3-dihydrothiophene 1,1-dioxide products.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Hydroxyl Sources)

Experimental data on the substitution reactions with oxygen-centered nucleophiles such as sodium methoxide (B1231860) or potassium hydroxide (B78521) is currently unavailable. Such studies would clarify whether substitution to form ether or alcohol products is favored over elimination reactions.

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols, Thiolates)

The reactivity of this compound towards sulfur-centered nucleophiles like sodium thiophenoxide has not been documented. This is a necessary area of research to understand the formation of corresponding thioethers.

Elucidation of Reaction Mechanisms (e.g., Cyclic Bromonium Ion Intermediates, SN2 pathways)

Mechanistic investigations are needed to understand the pathways of nucleophilic attack on this substrate. Due to the allylic nature of the carbon-bromine bond, a direct SN2 displacement at the C5 position is plausible. Additionally, an SN2' mechanism, involving nucleophilic attack at the C3 position with concurrent migration of the double bond and displacement of the bromide ion, could be a competing pathway. Detailed kinetic studies and computational analysis would be required to distinguish between these potential mechanisms.

Elimination Reactions

While the dehydrobromination of related compounds like 3,4-dibromotetrahydrothiophene-1,1-dioxide is known to produce thiophene-1,1-dioxide wikipedia.org, the specific conditions and efficacy of the elimination of hydrogen bromide from this compound have not been reported. Research in this area would involve treating the substrate with various bases to investigate the formation of the highly reactive thiophene (B33073) 1,1-dioxide intermediate.

Dehydrobromination Leading to Unsaturated Derivatives

The presence of a bromine atom adjacent to a saturated carbon center, which is itself alpha to a sulfone group, makes this compound a candidate for base-induced elimination of hydrogen bromide (HBr). This dehydrobromination reaction is a fundamental process for introducing unsaturation into the heterocyclic ring.

Mechanistically, the reaction typically proceeds via an E2 (elimination, bimolecular) pathway. A base abstracts a proton from the carbon atom alpha to the sulfone group (C2). The acidity of this proton is significantly enhanced by the strong electron-withdrawing effect of the adjacent SO₂ group. The resulting carbanion then facilitates the expulsion of the bromide ion from the C5 position, leading to the formation of a new double bond.

This transformation is analogous to the twofold dehydrobromination of 3,4-dibromotetrahydrothiophene-1,1-dioxide, which, upon treatment with a base like sodium hydroxide, yields the highly reactive thiophene-1,1-dioxide. wikipedia.org In the case of this compound, a single dehydrobromination event would also be expected to yield thiophene-1,1-dioxide. This product is a potent dienophile and diene in cycloaddition reactions, though its high reactivity makes it challenging to isolate.

Table 1: Bases Commonly Used in Dehydrobromination of Halo-Sulfones

| Base | Chemical Name | Strength | Typical Solvent |

|---|---|---|---|

| t-BuOK | Potassium tert-butoxide | Strong | Tetrahydrofuran (B95107) (THF), DMSO |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Strong, Non-nucleophilic | Acetonitrile, Dichloromethane (B109758) |

| Et₃N | Triethylamine | Moderate | Dichloromethane, Toluene |

Sulfur Dioxide Extrusion Processes

A hallmark of the chemistry of dihydrothiophene 1,1-dioxides (sulfolenes) is their ability to extrude sulfur dioxide (SO₂), a small, stable gaseous molecule. This process can be initiated either by heat or by the action of a base, each following a distinct mechanistic pathway.

When heated, this compound is expected to undergo a retro-cheletropic reaction. This type of pericyclic reaction involves the concerted breaking of two sigma (σ) bonds to a single atom—in this case, the two carbon-sulfur bonds. According to the Woodward-Hoffmann rules, the thermal extrusion of SO₂ from a five-membered ring is a symmetry-allowed process.

The reaction results in the formation of sulfur dioxide and a substituted 1,3-diene. For this compound, the expected product is 1-bromo-1,3-butadiene. This transformation is of significant synthetic utility, as the solid, stable sulfone serves as a convenient precursor for a volatile or reactive diene, which can be generated in situ for subsequent reactions, most notably the Diels-Alder reaction. wikipedia.org The temperature required for this extrusion is typically above 100 °C. wikipedia.org

While the Ramberg-Bäcklund reaction is a well-known process for converting α-halo sulfones into alkenes via base-induced SO₂ extrusion, this compound is a β-halo sulfone, meaning the bromine is not on the carbon adjacent to the sulfone group. wikipedia.orgorganic-chemistry.org Therefore, the classic Ramberg-Bäcklund mechanism, which requires the formation of a carbanion at the α-position followed by intramolecular displacement of the halide to form a three-membered episulfone intermediate, is not directly applicable. wikipedia.orgnumberanalytics.com

However, base-induced elimination pathways that result in ring-opening and the release of SO₂ are still possible for this class of compounds. In related systems, such as 3-halothiophene-1,1-dioxides, treatment with strong bases can lead to complex tandem reactions involving dimerization and ring-opening to form substituted benzenes. These processes also ultimately involve the extrusion of sulfur dioxide. The specific pathway for this compound would depend on the reaction conditions and the nature of the base employed, but it would likely involve an initial elimination or nucleophilic attack leading to a ring-opened intermediate sulfinate, which would then lose SO₂.

Cycloaddition Chemistry

The dual functionality of this compound allows it to participate in cycloaddition reactions in two primary ways: as a precursor to a diene or directly as a dienophile.

The most significant role of sulfolenes in cycloaddition chemistry is as a synthetic equivalent of a 1,3-diene. iomcworld.com As described in section 3.2.2.1, thermal decomposition of this compound generates 1-bromo-1,3-butadiene in situ. vt.edu This transient diene can then be trapped by a dienophile present in the reaction mixture to form a substituted cyclohexene (B86901) derivative via a [4+2] Diels-Alder cycloaddition. This strategy provides a safe and convenient method for handling otherwise unstable or gaseous dienes. wikipedia.org

Table 2: Examples of Diels-Alder Reactions Using Sulfolene-Derived Dienes

| Diene Precursor | Diene (Generated in situ) | Dienophile | Product Type |

|---|---|---|---|

| 3-Sulfolene (B121364) | 1,3-Butadiene (B125203) | Maleic anhydride | Fused Bicyclic Anhydride |

| Isoprene Sulfone | Isoprene | N-Methylmaleimide | Methyl-Substituted Cyclohexene Imide |

| This compound (Predicted) | 1-Bromo-1,3-butadiene | Acrylonitrile | Bromo-Substituted Cyanocyclohexene |

Conversely, the double bond within the 2,3-dihydrothiophene (B74016) 1,1-dioxide ring can itself act as a dienophile. The electron-withdrawing sulfone group activates the double bond, making it more receptive to reaction with electron-rich dienes. However, this reactivity is generally lower than that of more potent dienophiles like maleic anhydride. Therefore, this pathway is typically observed only in reactions with highly reactive dienes, such as 1,3-diphenylisobenzofuran. wikipedia.org

Beyond the well-established Diels-Alder reaction, the activated double bond in this compound could potentially participate in other cycloaddition processes. For instance, [3+2] cycloadditions with 1,3-dipoles such as nitrones or azides are a fundamental reaction class for constructing five-membered heterocyclic rings. The electron-deficient nature of the alkene in the sulfone ring would make it a suitable partner for electron-rich dipoles. While less documented for this specific class of compounds compared to Diels-Alder reactions, such pathways remain a theoretical possibility for expanding the synthetic utility of this scaffold.

Electrophilic Additions and Substitutions on the Dihydrothiophene Ring

The double bond in the 2,3-dihydrothiophene 1,1-dioxide ring is subject to electrophilic attack. The presence of the electron-withdrawing sulfone group deactivates the double bond compared to a simple alkene, yet additions and substitutions can still occur under appropriate conditions.

The halogenation of dihydrothiophene 1,1-dioxides serves as a prime example of electrophilic addition. For instance, the parent 2,5-dihydrothiophene-1,1-dioxide reacts with bromine in an aqueous solution to yield 3,4-dibromotetrahydrothiophene-1,1-dioxide. wikipedia.org A similar reaction using N-bromosuccinimide (NBS) in water on 2,5-dihydrothiophene-1,1-dioxide results in the formation of trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. The proposed mechanism for this reaction involves the initial electrophilic attack of the bromonium ion (Br+) on the double bond, forming a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a water molecule, followed by deprotonation, leads to the observed product.

In a one-pot synthesis, 3,4-diaryl-2,5-dihydrothiophenes have been converted to 3,4-diaryl-2,5-dibromothiophenes using molecular bromine. This transformation involves both oxidation of the dihydrothiophene to the corresponding thiophene and subsequent bromination at the 2 and 5 positions. While not a direct addition to the dihydrothiophene dioxide, it highlights the reactivity of the heterocyclic system towards electrophilic bromination.

For this compound, electrophilic addition to the double bond would be influenced by the existing bromine substituent. The regioselectivity of such an addition would be of significant interest in synthetic applications.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| 2,5-Dihydrothiophene-1,1-dioxide | Br₂ / H₂O | 3,4-Dibromotetrahydrothiophene-1,1-dioxide | Electrophilic Addition |

| 2,5-Dihydrothiophene-1,1-dioxide | NBS / H₂O | trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | Electrophilic Addition |

| 3,4-Diaryl-2,5-dihydrothiophenes | Br₂ | 3,4-Diaryl-2,5-dibromothiophenes | Oxidation and Electrophilic Substitution |

Radical-Mediated Transformations and Reactivity

The 2,3-dihydrothiophene 1,1-dioxide scaffold can also participate in radical reactions. The stability of the allylic radical that can be formed by hydrogen abstraction from the C4 or C5 positions makes this ring system amenable to radical-mediated transformations.

While specific studies on this compound are limited, the reactivity of related compounds provides insight. For instance, the bromination of 2,3-dihydrothiophene 1,1-dioxide with N-bromosuccinimide (NBS) can proceed through a radical pathway. This mechanism involves the abstraction of a hydrogen atom to form a carbon-centered radical, which then reacts with bromine.

Furthermore, 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) has been shown to undergo free-radical polymerization when initiated with azobis(isobutyronitrile) (AIBN) at temperatures above 100 °C. wikipedia.org This indicates that the double bond can react with radical species. It is plausible that this compound could undergo similar radical additions across its double bond or participate in other radical-mediated processes.

| Reactant | Reagent(s)/Conditions | Product Type | Reaction Type |

| 2,3-Dihydrothiophene 1,1-dioxide | NBS | Bromo-substituted derivative | Radical Substitution |

| 3-Sulfolene | AIBN / >100 °C | Poly-sulfolene | Radical Polymerization |

Ring-Opening and Ring-Expansion Phenomena

A significant aspect of the reactivity of brominated thiophene 1,1-dioxides is their propensity to undergo ring-opening reactions, often followed by further transformations. These reactions provide a powerful synthetic route to various acyclic and aromatic compounds.

A notable example is the tandem dimerization and ring-opening of substituted 3-bromothiophene (B43185) 1,1-dioxides. When stirred at room temperature with basic alumina (B75360), compounds such as 3-bromo-2-methylthiophene (B1266441) 1,1-dioxide can dimerize to form dihydrobenzo[b]thiophene 1,1-dioxides. However, upon refluxing, these intermediates undergo a ring-opening process to yield trisubstituted benzenes. researchgate.net This reaction pathway highlights the utility of these compounds as precursors to complex aromatic systems.

The reaction of 3,4-dibromo-2,5-dimethylthiophene-1,1-dioxide with piperidine (B6355638) also demonstrates the susceptibility of the ring to nucleophilic attack and subsequent rearrangement, leading to the formation of a substituted cis-4,5-dihydrothiophene derivative. researchgate.net This suggests that nucleophiles can induce profound changes in the heterocyclic core.

While ring-expansion reactions of this compound are not extensively documented, the inherent strain and reactivity of the sulfone ring suggest that under specific conditions, such transformations could be feasible, potentially leading to six-membered sulfur-containing heterocycles.

| Reactant | Reagent(s)/Conditions | Product(s) | Reaction Type |

| 3-Bromo-2-methylthiophene 1,1-dioxide | Basic alumina / Reflux | Trisubstituted benzene (B151609) | Tandem Dimerization-Ring-Opening |

| 3,4-Dibromo-2,5-dimethylthiophene-1,1-dioxide | Piperidine / Benzene | 3-Bromo-2-methyl-4-piperidino-5-piperidinomethyl-cis-4,5-dihydrothiophene-1,1-dioxide | Nucleophilic Substitution and Rearrangement |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the precise molecular structure of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

The expected ¹H NMR spectrum would feature distinct signals for the protons at the C2, C3, and C4 positions. The protons on the C2 and C3 atoms, being part of an aliphatic portion of the ring, would likely appear as multiplets in the upfield region, influenced by the electron-withdrawing sulfone group. The vinyl proton at C4 would resonate further downfield. The integration of these signals would confirm the number of protons at each position, while their splitting patterns (coupling constants) would reveal their spatial relationships with neighboring protons, confirming their connectivity.

Similarly, the ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the dihydrothiophene ring. The chemical shifts would be indicative of their hybridization and proximity to the electronegative sulfone and bromine groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively correlate proton and carbon signals, confirming the C-H connectivity and solidifying the structural assignment.

Application in Regioselectivity and Diastereomer Ratio Determination

In chemical reactions involving this compound, NMR spectroscopy is indispensable for determining the regioselectivity of the outcome. For instance, in a substitution reaction, the incoming group could potentially replace the bromine atom or add to the double bond. ¹H and ¹³C NMR analysis of the product mixture allows for the unambiguous identification of the resulting regioisomer(s). Changes in the chemical shifts and coupling constants of the ring protons and carbons provide clear evidence of where the chemical modification has occurred. Computational DFT studies can also be used to predict the most likely regioisomer, which can then be confirmed by NMR analysis. researchgate.netmdpi.com

Furthermore, if a reaction creates a new chiral center, leading to the formation of diastereomers, ¹H NMR spectroscopy is a primary method for determining the diastereomeric ratio (d.r.). manchester.ac.ukresearchgate.net Often, the corresponding protons in each diastereomer will have slightly different chemical environments, resulting in separate, albeit sometimes overlapping, signals in the NMR spectrum. manchester.ac.uk By integrating these distinct signals, a quantitative measure of the relative abundance of each diastereomer can be obtained. researchgate.net Advanced techniques like band-selective pure shift NMR can be particularly useful in cases of severe signal overlap, as they can collapse complex multiplets into singlets, thereby improving spectral resolution for more accurate integration. rsc.orgnih.gov

Structural Confirmation of Reaction Products and Intermediates

NMR spectroscopy is crucial for the structural confirmation of products and the identification of transient intermediates in reactions involving this compound. A complete assignment of all proton and carbon signals, often aided by 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), provides definitive proof of a product's structure. For example, the structure of novel imidazo[4,5-e] rsc.orgnih.govthiazino[2,3-c] nih.govresearchgate.netresearchgate.nettriazines has been confirmed using ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry. beilstein-journals.org Similarly, the structures of various polychlorinated dihydrocamphenes were confirmed through ¹H and ¹³C NMR. researchgate.net

In situ NMR monitoring can track the progress of a reaction in real-time, observing the disappearance of reactant signals and the emergence of product signals. This can also lead to the detection of reaction intermediates that may not be isolable.

| Technique | Application | Information Obtained |

| ¹H NMR | Structural Elucidation | Chemical shift, coupling constants, integration (proton count) |

| ¹³C NMR | Structural Elucidation | Chemical environment of carbon atoms |

| COSY | Connectivity Analysis | Shows ¹H-¹H coupling correlations |

| HSQC | Connectivity Analysis | Correlates directly bonded ¹H and ¹³C nuclei |

| HMBC | Connectivity Analysis | Shows long-range ¹H-¹³C correlations (2-3 bonds) |

| NOESY | Stereochemistry | Shows through-space correlations between protons |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are complementary and are based on the absorption (IR) or scattering (Raman) of infrared radiation by the molecule's vibrations.

Vibrational Analysis of Sulfone and Halogen Functionalities

The sulfone (SO₂) group is a strong infrared absorber and gives rise to two characteristic and intense stretching bands. The asymmetric stretching vibration typically appears in the 1350–1300 cm⁻¹ region, while the symmetric stretching vibration is found in the 1160–1120 cm⁻¹ range. researchgate.net The exact positions of these bands can provide subtle information about the electronic environment of the sulfone group.

The carbon-bromine (C-Br) stretching vibration is also a characteristic feature, although it appears at lower frequencies in the fingerprint region of the spectrum, generally between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.org This region often contains many other vibrational modes, which can sometimes complicate the assignment. In such cases, Raman spectroscopy can be particularly helpful, as the C-Br bond often produces a strong Raman signal. Theoretical DFT calculations are frequently employed to predict vibrational frequencies and aid in the assignment of complex spectra. globalresearchonline.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Sulfone (SO₂) | Asymmetric Stretch | 1350–1300 | Variable |

| Sulfone (SO₂) | Symmetric Stretch | 1160–1120 | Variable |

| Carbon-Bromine (C-Br) | Stretch | 690–515 | Often strong |

Monitoring of Reaction Progress

IR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, often through the use of an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. uib.no For reactions involving this compound, one could monitor the disappearance of the characteristic C-Br band or shifts in the sulfone stretching frequencies as the reaction proceeds. Concurrently, the appearance of new bands corresponding to the functional groups of the product would indicate the formation of the desired compound. This technique allows for the determination of reaction kinetics and endpoints without the need for sampling and offline analysis. uib.no

X-ray Diffraction Crystallography

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's structure in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique is contingent upon the ability to grow a suitable single crystal of the compound.

For this compound, an X-ray crystal structure would reveal the conformation of the five-membered ring. While the parent 2,3-dihydrothiophene (B74016) 1,1-dioxide has been shown to have a planar ring, halogenated derivatives such as 2,3-dibromotetrahydrothiophene 1,1-dioxide adopt a twisted conformation. researchgate.net A crystal structure of the title compound would definitively establish its solid-state conformation.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals any significant intermolecular interactions, such as hydrogen bonds or halogen bonds. In the crystal structure of a related compound, 5-bromo-2,3-dihydro-4-methyl-3-nitrothiophene 1,1-dioxide, weak C-H···O hydrogen bonds and a short intermolecular O···Br contact of 3.003 Å were observed to dominate the crystal packing. nih.gov Similar interactions could be anticipated for this compound, influencing its physical properties such as melting point and solubility.

Determination of Solid-State Molecular Structure and Stereochemistry

While specific crystallographic data for this compound is not extensively published, a comprehensive understanding of its likely solid-state structure can be derived from high-resolution X-ray diffraction studies of closely related compounds. The parent molecule, 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene), has been shown to possess a perfectly planar five-membered ring. researchgate.net This planarity is a key feature of the α,β-unsaturated sulfone system.

In contrast, halogenated derivatives that lack the double bond, such as 2,3-dibromotetrahydrothiophene 1,1-dioxide, exhibit a twisted ring conformation. researchgate.net For this compound, the presence of the C4=C5 double bond would strongly favor a planar or near-planar ring structure, similar to its parent compound, to maximize orbital overlap in the conjugated system. The bulky bromine atom at the 5-position may introduce minor distortions from perfect planarity.

Table 1: Crystallographic Data of 2,3-Dihydrothiophene 1,1-Dioxide and a Related Halogenated Derivative

| Parameter | 2,3-Dihydrothiophene 1,1-dioxide researchgate.net | 2,3-Dibromotetrahydrothiophene 1,1-dioxide researchgate.net |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pbca |

| Ring Conformation | Perfectly Planar | Twisted |

This interactive table provides a comparison of key crystallographic parameters for related sulfone compounds.

As this compound is an achiral molecule, it does not possess stereoisomers. However, in reactions where it serves as a precursor, the stereochemistry of the resulting products is of paramount importance and is typically determined using a combination of X-ray crystallography and NMR spectroscopy.

Resolution of Ambiguous Reaction Outcomes

Thiophene (B33073) 1,1-dioxides are valuable intermediates in organic synthesis, primarily due to their reactivity as dienes or dienophiles in cycloaddition reactions. utexas.eduresearchgate.net These reactions can sometimes lead to ambiguous outcomes, such as the formation of regioisomers or unexpected byproducts. Spectroscopic methods are critical for resolving these ambiguities.

For instance, in a Diels-Alder reaction where this compound acts as a diene, the regioselectivity of the cycloaddition would need to be confirmed. 1H and 13C NMR spectroscopy would be the primary tools for this, with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) helping to determine the spatial proximity of protons and thus the stereochemistry of the adduct. Mass spectrometry would confirm the molecular weight of the product, ensuring that the expected addition has occurred. acs.org In cases where a predicted pericyclic reaction fails, these analytical methods are crucial for identifying alternative reaction pathways, such as Michael additions, and characterizing the resulting products. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing exact molecular weight information and structural details through fragmentation analysis.

Elucidation of Molecular Weight and Fragmentation Patterns

For this compound (C₄H₄BrO₂S), high-resolution mass spectrometry (HRMS) can determine its molecular weight with high precision, confirming its elemental composition. A key feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. whitman.edu This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments: one for the ⁷⁹Br-containing ion and another, two mass units higher (M+2), for the ⁸¹Br-containing ion. whitman.edu

The fragmentation pattern under electron ionization (EI) can be predicted based on the structure. The parent compound, 2,3-dihydrothiophene 1,1-dioxide, readily loses sulfur dioxide (SO₂, 64 Da) via a retro-Diels-Alder reaction. nist.gov Therefore, the primary fragmentation pathways for the title compound would likely be:

Loss of sulfur dioxide (SO₂) to give a bromobutadiene radical cation.

Loss of a bromine radical (Br•) from the molecular ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Formula | Fragment Identity | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|---|

| [C₄H₄BrO₂S]⁺• | Molecular Ion (M⁺•) | 195 | 197 |

| [C₄H₄Br]⁺• | [M - SO₂]⁺• | 131 | 133 |

| [C₄H₄O₂S]⁺• | [M - Br]⁺ | 116 | - |

This interactive table outlines the expected major fragments in the electron ionization mass spectrum.

Coupling with Chromatography (GC-MS, HPLC-MS) for Mixture Analysis

In a practical research setting, this compound is often part of a complex mixture containing reactants, solvents, and byproducts. Coupling mass spectrometry with a chromatographic separation technique like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) is essential for analyzing such mixtures. researchgate.net

GC-MS is well-suited for volatile and thermally stable compounds. nih.gov A sample mixture is injected into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase. As each separated compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for it. jocpr.com This allows for the positive identification of the target compound by its specific retention time and unique fragmentation pattern, as well as the identification of impurities or reaction byproducts in a single analysis. For less volatile or thermally sensitive products derived from this compound, HPLC-MS would be the method of choice.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Contexts

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. uobabylon.edu.iq

Starting with a base value for a five-membered α,β-unsaturated cyclic ketone (202 nm), increments are added for substituents. The bromine atom at the β-position (C5) would contribute to the λmax. This analysis allows researchers to predict the region of UV absorbance, which is useful for applications like reaction monitoring with an HPLC-UV detector or for studying the electronic effects of further substitution on the dihydrothiophene ring. The sulfone group itself, being an electron-withdrawing group, significantly influences the electronic properties of the chromophore. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing valuable insights into geometry, molecular energies, and spectroscopic properties. For the 5-Bromo-2,3-dihydrothiophene 1,1-dioxide system, DFT calculations would be instrumental in understanding the influence of the bromine substituent on the dihydrothiophene dioxide core.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to find the lowest energy structure of a molecule. For the parent 3-sulfolene (B121364) molecule, computational studies have established its core geometric parameters. The five-membered ring of 3-sulfolene is not perfectly planar, typically adopting a slight envelope or twisted conformation to relieve ring strain.

The introduction of a bromine atom at the 5-position is expected to have several notable effects on the geometry:

Bond Lengths: The C-Br bond length would be a key parameter. The C-S bonds are predicted to be slightly elongated compared to unsubstituted sulfolene due to the electron-withdrawing nature of the bromine atom.

Bond Angles: The presence of the relatively large bromine atom would likely induce steric strain, leading to adjustments in the bond angles around the substituted carbon atom (C5).

Conformation: The preferred conformation of the ring may be influenced to minimize steric interactions involving the bromine atom.

Below is a table of typical calculated bond lengths for the parent 3-sulfolene, which serves as a baseline for understanding the structure of the bromo-derivative.

| Bond | Typical Calculated Bond Length (Å) | Predicted Change for 5-Bromo Derivative |

| S=O | ~1.43 - 1.45 | Minimal Change |

| C-S | ~1.80 - 1.82 | Slight Elongation |

| C=C | ~1.33 - 1.34 | Minimal Change |

| C-C (sp³-sp³) | ~1.53 - 1.55 | Minimal Change |

| C-Br | Not Applicable | ~1.94 - 1.97 |

Data is generalized from typical DFT calculations on sulfolene and related structures.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, one can assign specific spectral bands to the vibrational modes of the molecule, such as bond stretches, bends, and torsions.

For this compound, the most characteristic vibrational modes would include:

S=O Stretches: Strong, distinct peaks are expected for the symmetric and asymmetric stretching of the sulfone group's S=O bonds.

C=C Stretch: A mode corresponding to the stretching of the carbon-carbon double bond within the ring.

C-Br Stretch: A vibrational mode at a lower frequency corresponding to the stretching of the carbon-bromine bond.

The following table presents calculated vibrational frequencies for key modes in the parent 3-sulfolene molecule, with a prediction for the C-Br stretch in the title compound.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) (for 3-Sulfolene) | Predicted Frequency Range for 5-Bromo Derivative (cm⁻¹) |

| S=O Asymmetric Stretch | ~1330 - 1360 | ~1330 - 1360 |

| S=O Symmetric Stretch | ~1140 - 1170 | ~1140 - 1170 |

| C=C Stretch | ~1620 - 1650 | ~1615 - 1645 |

| C-Br Stretch | Not Applicable | ~550 - 650 |

Frequencies are typical values from DFT/B3LYP calculations and may vary based on the specific level of theory and basis set used.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

The electronic properties of a molecule are governed by the distribution of its electrons, which can be visualized through Frontier Molecular Orbitals (FMOs) and electrostatic potential (ESP) surfaces. wikipedia.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. libretexts.orgyoutube.com For sulfolene systems, the HOMO is typically localized on the C=C double bond, indicating this is the primary site for electrophilic attack. The LUMO is often distributed across the C-S-C region, influenced by the electron-withdrawing sulfone group, making it susceptible to nucleophilic attack. The presence of the electronegative bromine atom in the 5-position would be expected to lower the energy of both the HOMO and LUMO.

Electrostatic Potential (ESP) Surface: The ESP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential would be concentrated around the oxygen atoms of the sulfone group. A region of positive potential would be expected on the carbon atom attached to the bromine due to the latter's high electronegativity.

| Property | Description for 3-Sulfolene | Predicted Effect of 5-Bromo Substitution |

| HOMO | Localized on the C=C π-bond. | Energy is lowered; some density may shift due to inductive effects. |

| LUMO | Distributed over the C-S-C region with σ*-character. | Energy is lowered, potentially increasing electrophilicity. |

| HOMO-LUMO Gap | Represents the energy for electronic excitation. | Likely reduced, potentially shifting UV-Vis absorption to longer wavelengths. |

| ESP | Negative potential on sulfone oxygens, neutral on carbon frame. | Increased positive potential near the C-Br bond. |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states. researchgate.net A hallmark reaction of dihydrothiophene 1,1-dioxides is the cheletropic extrusion of sulfur dioxide (SO₂) to yield a conjugated diene. cerritos.edunumberanalytics.com This thermally-driven, pericyclic reaction is of significant synthetic utility. numberanalytics.com

Transition State Characterization

The cheletropic elimination of SO₂ from 3-sulfolene proceeds through a concerted, cyclic transition state where the two C-S sigma bonds break simultaneously. cerritos.edunumberanalytics.com Computational studies characterize this transition state (TS) by its unique geometry and energetic properties.

Geometry: In the TS, the C-S bonds are significantly elongated compared to the ground state reactant, indicating they are in the process of breaking. The geometry reflects the synchronous departure of the SO₂ molecule.

Vibrational Analysis: A key feature of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate—in this case, the simultaneous cleavage of the C-S bonds and the movement of the SO₂ fragment away from the forming diene.

For this compound, the transition state would be structurally similar, but the bromine substituent at one of the reacting carbon centers would influence its stability. Steric hindrance from the bromine atom could potentially raise the energy of the transition state. DFT calculations on substituted sulfolenes have shown that both steric and electronic effects of substituents play a role in determining the activation energy. ajchem-a.comajchem-a.com

Elucidation of Reaction Pathways and Energy Profiles

The energy profile of a reaction maps the potential energy of the system as it transforms from reactants to products via the transition state. The key energetic parameters are the activation energy (Ea), which is the energy difference between the reactant and the transition state, and the enthalpy of reaction (ΔH), the energy difference between the reactant and the product.

Computational studies on the pyrolysis of 3-sulfolene have determined the activation energy for SO₂ extrusion. A study investigating the effects of CBr₃ groups on the cheletropic reaction of 2,5-dihydrothiophene (B159602) sulfone found that such strongly electron-withdrawing and sterically bulky groups significantly impact the activation energy. ajchem-a.comajchem-a.com While a single bromine atom is less extreme, it is reasonable to infer that it would increase the activation energy compared to the unsubstituted parent compound due to a combination of steric and electronic factors.

| Reaction Parameter | Value for 3-Sulfolene Cheletropic Extrusion (Typical DFT) | Predicted Effect for 5-Bromo Derivative |

| Activation Energy (Ea) | ~30 - 35 kcal/mol | Increased due to steric and electronic effects of the bromine substituent. |

| Enthalpy of Reaction (ΔH) | Endothermic (SO₂ is a stable gas) | The overall enthalpy will be similar but slightly altered by the C-Br bond. |

The reaction pathway involves a concerted pericyclic mechanism, avoiding the formation of discrete intermediates. cerritos.edu The process begins with the ground state of the sulfone, proceeds through the high-energy transition state, and results in the formation of sulfur dioxide and the corresponding 2-bromo-1,3-butadiene.

Structure-Reactivity Relationship Investigations

The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups: the dihydrothiophene ring, the electron-withdrawing sulfone group, and the bromine substituent. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these electronic relationships.

Electronic Structure and Charge Distribution:

The sulfone group (SO₂) significantly influences the electronic properties of the heterocyclic ring. Being a strong electron-withdrawing group, it decreases the electron density of the ring system. The bromine atom, also being electronegative, further modulates the charge distribution. While direct computational studies on this compound are not extensively documented in publicly available literature, analysis of closely related structures, such as 5-bromo-2,3-dihydro-4-methyl-3-nitrothiophene 1,1-dioxide, offers valuable insights. A Mulliken population analysis on this similar compound revealed the distribution of partial charges, which is critical for predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov

By analogy, in this compound, the carbon atom attached to the bromine (C5) is expected to be electron-deficient and thus a prime site for nucleophilic substitution. The powerful electron-withdrawing nature of the sulfone group would further enhance the electrophilicity of the ring.

Interactive Data Table: Predicted Mulliken Atomic Charges for a Halogenated Dihydrothiophene Dioxide Analog

| Atom | Predicted Partial Charge (arbitrary units) |

| S | +1.5 to +1.7 |

| O (sulfonyl) | -0.8 to -0.9 |

| C (alpha to S) | +0.1 to +0.3 |

| C (beta to S) | -0.1 to +0.1 |

| C (attached to Br) | +0.2 to +0.4 |

| Br | -0.1 to -0.2 |

Note: This data is inferred from studies on analogous structures and general principles of computational chemistry. The exact values would require specific DFT calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis:

Frontier Molecular Orbital theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting how a molecule will interact with other species. For a molecule like this compound, the LUMO is expected to be localized around the C-Br bond and the sulfone group, indicating that these are the regions most susceptible to attack by nucleophiles. The HOMO-LUMO energy gap is a determinant of the molecule's kinetic stability; a smaller gap suggests higher reactivity. Computational studies on various sulfolane (B150427) derivatives have shown that the introduction of electron-withdrawing groups tends to lower the LUMO energy, making the molecule a better electron acceptor. mdpi.com

Computational Design of New Reactions and Derivatives

Computational chemistry is not only descriptive but also predictive, enabling the in silico design of novel reactions and molecules with tailored properties.

Prediction of Reaction Pathways:

By modeling the potential energy surfaces of possible reaction pathways, computational methods can predict the feasibility and selectivity of chemical transformations. For this compound, this is particularly useful for designing reactions such as:

Nucleophilic Substitution: DFT calculations can model the transition states for the substitution of the bromine atom by various nucleophiles. This allows for the prediction of reaction barriers and, consequently, reaction rates, helping to select optimal reaction conditions and reagents.

Cycloaddition Reactions: The dihydrothiophene ring can potentially participate in cycloaddition reactions. Computational modeling can predict the stereochemical and regiochemical outcomes of such reactions.

Design of Novel Derivatives:

The scaffold of this compound can be used as a starting point for the in silico design of new molecules with specific functionalities, for instance, in materials science or medicinal chemistry. The general workflow for such a design process includes:

Scaffold Hopping and Functionalization: Starting with the core structure, new functional groups can be added computationally at various positions.

Property Prediction: For each designed derivative, key properties such as electronic characteristics, stability, and, in the context of drug design, binding affinity to a biological target can be calculated. researchgate.net

Virtual Screening: Large libraries of virtual derivatives can be rapidly screened to identify candidates with the most promising properties for a specific application.

For example, derivatives could be designed to modulate the electronic properties for applications in organic electronics, or to have specific shapes and electrostatic potentials to act as enzyme inhibitors.

Interactive Data Table: Conceptual Data for In Silico Derivative Design

| Derivative | Modification | Calculated LUMO Energy (eV) | Predicted Reactivity | Potential Application |

| Parent | 5-Bromo | -1.5 | Moderate Electrophile | Synthetic Intermediate |

| Derivative 1 | 5-Amino | +0.5 | Reduced Electrophilicity | Polymer Monomer |

| Derivative 2 | 5-Cyano | -2.5 | Enhanced Electrophile | Precursor for Dyes |

| Derivative 3 | 5-Aryl | -1.8 | Modified Conjugation | Organic Semiconductor |

Note: The values presented in this table are conceptual and for illustrative purposes. Actual values would be the result of specific computational studies on the designed derivatives.

Applications of 5 Bromo 2,3 Dihydrothiophene 1,1 Dioxide As a Building Block in Organic Synthesis

Synthesis of Complex Organic Architectures

The primary utility of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide in the synthesis of complex organic architectures stems from its ability to generate highly reactive intermediates. The α-bromo sulfone functionality is predisposed to undergo the Ramberg-Bäcklund reaction, a powerful method for the formation of carbon-carbon double bonds with the extrusion of sulfur dioxide. numberanalytics.comnumberanalytics.comwikipedia.org In the case of this compound, this reaction is anticipated to produce a transient brominated cyclic diene.

This resulting diene can then participate in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings. wikipedia.orgorganic-chemistry.org This strategy allows for the rapid assembly of bicyclic and polycyclic frameworks that are common motifs in natural products and pharmaceutically active compounds. The bromine atom on the diene serves as a functional handle for further synthetic elaborations, such as cross-coupling reactions, to introduce additional complexity.

Table 1: Potential Diels-Alder Reactions with Dienes Derived from this compound

| Diene (from Ramberg-Bäcklund) | Dienophile | Expected Product Core Structure |

| 1-Bromo-1,3-cyclohexadiene | Maleic anhydride | Brominated bicyclo[2.2.2]octene derivative |

| 1-Bromo-1,3-cyclohexadiene | N-Phenylmaleimide | Brominated nitrogen-containing bicyclic system |

| 1-Bromo-1,3-cyclohexadiene | Dimethyl acetylenedicarboxylate | Brominated bicyclo[2.2.2]octadiene derivative |

This table presents hypothetical, yet chemically plausible, cycloaddition reactions based on the expected reactivity of the diene formed from the title compound.

Precursor for Novel Heterocyclic Compounds

Brominated thiophenes and their derivatives are well-established precursors for a diverse array of heterocyclic compounds. rroij.com The bromine atom in this compound can be exploited in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This approach provides a modular and efficient route to functionalized dihydrothiophene dioxides, which can then be further manipulated.

Furthermore, the dihydrothiophene dioxide ring itself can be a precursor to other heterocyclic systems. For instance, ring-opening reactions or rearrangements could lead to the formation of novel sulfur- and oxygen-containing heterocycles. The presence of the sulfone group activates the adjacent positions, making them susceptible to nucleophilic attack, which can be a key step in the construction of new ring systems. The synthesis of various fused heterocyclic compounds often relies on the strategic use of functionalized cyclic intermediates like the one . longdom.org

Formation of Functionalized Diene Systems

As previously mentioned, the Ramberg-Bäcklund reaction is a cornerstone of the reactivity of α-halosulfones. numberanalytics.comnumberanalytics.comorganic-chemistry.org Treatment of this compound with a suitable base is expected to initiate a cascade involving deprotonation, intramolecular nucleophilic displacement of the bromide, and subsequent extrusion of sulfur dioxide to yield a brominated diene. The ability to generate this reactive diene in situ from a stable, solid precursor is a significant advantage in synthetic planning. youtube.com

The resulting functionalized diene is a valuable intermediate for a variety of transformations beyond the Diels-Alder reaction. For example, it could participate in other pericyclic reactions or be utilized in metal-catalyzed processes. The bromine atom offers a site for further functionalization, allowing for the synthesis of a wide range of substituted dienes that would be otherwise difficult to access.

Utilization in Stereoselective Transformations

The rigid, cyclic nature of the 2,3-dihydrothiophene (B74016) 1,1-dioxide scaffold can be leveraged to control the stereochemistry of reactions occurring at or near the ring. For instance, additions to the double bond of the dihydrothiophene ring can proceed with high diastereoselectivity due to steric hindrance imposed by the sulfone group and the bromine atom.

Moreover, the dienes generated from this compound via the Ramberg-Bäcklund reaction can participate in stereoselective Diels-Alder reactions. youtube.com The facial selectivity of the cycloaddition can be influenced by the substituents on both the diene and the dienophile, leading to the formation of specific stereoisomers of the resulting cyclic adducts. This control over stereochemistry is crucial in the synthesis of chiral molecules, such as natural products and their analogues. Research on related 2,5-dihydrothiophene (B159602) S,S-dioxides has demonstrated their utility in the stereoselective synthesis of (E)-α-hydroxy-1,3-dienes. rsc.org

Role in Multistep Synthetic Sequences Towards Target Molecules

The versatility of this compound as a building block makes it a valuable component in multistep synthetic sequences aimed at the total synthesis of complex target molecules. Its ability to serve as a latent diene, a precursor to other heterocycles, and a handle for further functionalization allows for its strategic incorporation into convergent synthetic routes.

The Ramberg-Bäcklund reaction, in particular, has been employed as a key step in the synthesis of various bioactive natural products. numberanalytics.comnumberanalytics.comrsc.org By analogy, this compound could be used to construct a key diene fragment within a larger molecule, which then undergoes a crucial intramolecular Diels-Alder reaction to form a complex polycyclic core. masterorganicchemistry.com The robustness of the sulfone group to many reaction conditions allows for its presence throughout a synthetic sequence, only to be removed at a strategic point to unveil the desired diene functionality. The application of such building blocks in flow chemistry is also an emerging area, enabling the rapid and efficient construction of complex molecules in a continuous fashion.

Comparative Research with Analogous Cyclic Sulfones

Reactivity Comparison with Other Halogenated Dihydrothiophene 1,1-Dioxides (e.g., Chloro, Iodo Analogs)

The reactivity of 5-halo-2,3-dihydrothiophene 1,1-dioxides is significantly influenced by the halogen substituent at the 5-position. The carbon-halogen bond strength and the leaving group ability of the halide are key determinants in nucleophilic substitution and elimination reactions. The general trend for reactivity follows the order: Iodo > Bromo > Chloro.

This trend is rooted in fundamental chemical principles. The Carbon-Iodine (C-I) bond is the longest and weakest among the halogens, making the iodide ion an excellent leaving group. Conversely, the Carbon-Chlorine (C-Cl) bond is the strongest, rendering the chloride ion a poorer leaving group. The Carbon-Bromine (C-Br) bond strength and the leaving group ability of bromide are intermediate between those of the iodo and chloro analogs.

While direct comparative kinetic studies on 5-halo-2,3-dihydrothiophene 1,1-dioxides are not extensively detailed in the available literature, this reactivity pattern is well-established across various classes of organic halides. For instance, studies on the oxidative hydrolysis of haloalkenes have shown that a chloroalkene derivative can be completely unreactive under conditions where the corresponding bromoalkene readily yields products. beilstein-journals.org This observation supports the principle that the stronger inductive effect and greater bond strength of the C-Cl bond reduce reactivity compared to the C-Br bond. beilstein-journals.org

Therefore, in reactions involving the cleavage of the C-X bond, the 5-iodo-2,3-dihydrothiophene 1,1-dioxide analog is expected to be the most reactive, followed by 5-bromo-2,3-dihydrothiophene 1,1-dioxide, with the 5-chloro analog being the least reactive.

Table 1: Comparative Properties of Halogen Substituents

| Halogen | C-X Bond Energy (kJ/mol, approx. in alkanes) | Electronegativity (Pauling Scale) | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| Chloro | 339 | 3.16 | Poor | Lowest |

| Bromo | 285 | 2.96 | Good | Intermediate |

| Iodo | 213 | 2.66 | Excellent | Highest |

Isomeric Dihydrothiophene 1,1-Dioxides (e.g., 2,5-Dihydrothiophene (B159602) 1,1-Dioxide)

A comparison between this compound and its non-halogenated isomer, 2,5-dihydrothiophene 1,1-dioxide (commonly known as 3-sulfolene), highlights the profound impact of both the double bond position and substitution on the molecule's chemical behavior. thieme-connect.dewikipedia.org

Structural and Stability Differences:

This compound: The double bond is between C4 and C5. This is a vinyl sulfone system where the double bond is conjugated with the sulfone group. The presence of the bromine atom further withdraws electron density.

2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene): The double bond is located between C3 and C4, classifying it as an allyl sulfone. wikipedia.org This isomer is well-known for its ability to undergo a reversible retro-cheletropic reaction, decomposing upon heating into 1,3-butadiene (B125203) and sulfur dioxide. wikipedia.org

Reactivity Differences: The primary chemical distinction lies in their utility in cycloaddition reactions. 3-Sulfolene (B121364) is widely used as a stable, solid source of 1,3-butadiene for Diels-Alder reactions. wikipedia.org Upon heating, it releases the diene in situ, which can then react with a dienophile.

In contrast, 2,3-dihydrothiophene (B74016) 1,1-dioxide (2-sulfolene), the parent compound of the 5-bromo derivative, acts as a dienophile itself due to the electron-withdrawing sulfone group activating the double bond. thieme-connect.dewikipedia.org The introduction of a bromine atom at the 5-position in this compound is expected to further enhance the electrophilicity of the double bond, making it an even more reactive dienophile in Diels-Alder reactions compared to its unsubstituted counterpart. Furthermore, the bromo-substituted isomer can participate in substitution and elimination reactions at the C-Br bond, a pathway not available to 3-sulfolene.

Benzannulated Dihydrothiophene 1,1-Dioxide Derivatives

Benzannulated derivatives, such as benzo[b]thiophene 1,1-dioxide, represent another class of analogous cyclic sulfones. Fusing a benzene (B151609) ring onto the dihydrothiophene 1,1-dioxide core introduces aromaticity and significantly alters the molecule's electronic and steric landscape compared to this compound.

The benzo[b]thiophene 1,1-dioxide system is more planar and rigid than the monocyclic dihydrothiophene sulfones. The extended π-system resulting from the fusion of the benzene ring leads to different electronic properties. These derivatives are often more thermally stable. utexas.edu

In terms of reactivity, the fused aromatic ring modifies the behavior of the heterocyclic portion. While monocyclic thiophene (B33073) dioxides can act as both dienes and dienophiles in Diels-Alder reactions, the reactivity of benzannulated systems is different. utexas.edu The double bond within the thiophene dioxide ring of a benzo[b]thiophene 1,1-dioxide is part of an aromatic system, making it less likely to participate in cycloadditions in the same manner as the isolated double bond in this compound. Instead, reactions often occur on the benzene ring or involve the sulfone group. The synthesis of these benzannulated systems can be achieved through methods like the copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids. researchgate.net

Influence of Substituents on Electronic Properties and Reactivity

Substituents play a critical role in modulating the electronic properties and reactivity of the dihydrothiophene 1,1-dioxide ring. The sulfone group (SO₂) is a powerful electron-withdrawing group, which significantly reduces the electron density of the ring, particularly at the double bond.

In this compound, the bromine atom acts as an additional electron-withdrawing group through its inductive effect, although it can be a weak π-donor through resonance. The net effect is a further decrease in the electron density of the C=C double bond. This makes the double bond highly electrophilic and susceptible to nucleophilic attack (e.g., Michael addition).

Table 2: Summary of Comparative Properties

| Compound | Class | Key Structural Feature | Primary Reactivity Profile |

|---|---|---|---|

| This compound | Halogenated Vinyl Sulfone | C=C conjugated with SO₂, C-Br bond | Reactive dienophile; Nucleophilic substitution/elimination |

| 2,5-Dihydrothiophene 1,1-dioxide | Allyl Sulfone | Non-conjugated C=C | Retro-cheletropic reaction (butadiene source) |

| Benzo[b]thiophene 1,1-dioxide | Benzannulated Sulfone | Fused aromatic ring | Thermally stable; Reactions on aromatic ring |

常见问题

Q. What are the optimal synthetic routes for preparing 5-bromo-2,3-dihydrothiophene 1,1-dioxide?

The compound can be synthesized via dehydrobromination of 2,3-dibromo-tetrahydrothiophene 1,1-dioxide (VII) . This reaction proceeds under controlled conditions to yield this compound (XVIIc) as a primary product. Alternative halogenated derivatives (e.g., 3-chloro or 3-iodo analogs) can be prepared by substituting sodium iodide or mercuric chloride in acetone or ethanol, respectively .

Q. How can researchers characterize the regiochemistry of dimerization products derived from brominated thiophene dioxides?

Nuclear Overhauser Effect (NOE) experiments and long-range coupling analysis in NMR are critical. For example, irradiating methyl groups in dimerized benzo[b]thiophene 1,1-dioxides reveals spatial proximity to aromatic protons, confirming regioselectivity. In 5-bromo-2,7-dimethylbenzo[b]thiophene 1,1-dioxide, NOE effects between the 7-CH₃ and 6-H protons confirm structural assignments .

Q. What solvents and conditions favor the dimerization of 4-bromo-2-methylthiophene 1,1-dioxide?

Refluxing in t-butyl alcohol for 65 hours at vigorous stirring promotes dimerization. This solvent stabilizes intermediates, yielding two isomers (46% and 22% isolated via HPLC). The choice of solvent and reflux duration directly impacts product distribution and purity .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of 3,5-dibromo vs. 2,3-dibromo thiophene dioxides in dimerization?

Steric and electronic factors dictate reactivity. 3,5-Dibromo-2-methylthiophene 1,1-dioxide undergoes dimerization due to favorable alignment of the diene and dienophile (3-bromo substituent acts as the dienophile). In contrast, 2,3-dibromo isomers exhibit steric hindrance, preventing cycloaddition even after prolonged reflux .

Q. How can kinetic parameters for dimerization reactions be experimentally determined?

Flow ¹H NMR spectroscopy enables real-time monitoring of reaction progress. For 2,3-dimethylene-2,3-dihydrothiophene, second-order rate constants (e.g., in CH₃CN) and activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots using data collected at multiple temperatures (10.2°C–29.4°C) .

Q. What challenges arise in differentiating tribrominated benzo[b]thiophene 1,1-dioxide isomers, and how are they resolved?

Debromination studies with zinc dust in glacial acetic acid produce diagnostic dibromo derivatives. For example, debromination of 3,5,7-tribromo-2,4-dimethylbenzo[b]thiophene 1,1-dioxide yields 5,7-dibromo-2,4-dimethyl derivatives, confirmed by NOE correlations between methyl groups and adjacent protons. This stepwise approach overcomes limitations of direct spectroscopic differentiation .

Q. Why does 3-chlorothiete 1,1-dioxide serve as a versatile intermediate for synthesizing 3-substituted derivatives?

The chlorine atom undergoes nucleophilic substitution or elimination-addition reactions due to its electrophilic nature. For instance, treatment with amines or alkoxides replaces the chloride, enabling access to diverse 3-substituted thiete dioxides. This reactivity is attributed to the electron-withdrawing sulfone group activating the C-Cl bond .

Methodological Considerations

Q. How to optimize yields in dehydrobromination reactions for halogenated dihydrothiophene dioxides?

- Use polar aprotic solvents (e.g., acetone) to stabilize ionic intermediates.

- Control reaction temperature (0–10°C) to minimize side reactions.

- Employ stoichiometric equivalents of halide salts (e.g., NaI for iodo derivatives) .

Best practices for interpreting NOE data in regiochemical assignments:

- Irradiate specific protons (e.g., methyl groups) and monitor enhancements in spatially proximate signals.

- Combine with ¹³C NMR and HSQC to correlate NOE effects with carbon environments .

Key steps in kinetic analysis of dimerization reactions:

- Use pseudo-first-order conditions with excess reagent to simplify rate laws.

- Validate data consistency across multiple temperatures using Eyring or Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。